2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine
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Overview
Description
2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound that features a pyridine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-4-carboxylic acid hydrazide with ethyl chloroacetate to form the intermediate ethyl 2-(pyridin-4-yl)-1,3,4-oxadiazole-5-carboxylate. This intermediate is then reduced to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Alkylated derivatives at the amine group.
Scientific Research Applications
2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring and have been studied for their antifibrotic activities.
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thiones: These compounds contain a similar heterocyclic structure and exhibit various biological activities.
Uniqueness
2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-4-1-8-12-13-9(14-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBJSTPDXNTYIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640518 |
Source
|
Record name | 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933722-78-2 |
Source
|
Record name | 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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